Pentafluoropropaneperoxoic acid
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Overview
Description
Pentafluoropropaneperoxoic acid is a chemical compound with the molecular formula C3HF5O3 It is known for its unique structure, which includes five fluorine atoms attached to a propane backbone with a peroxoic acid functional group
Preparation Methods
The synthesis of pentafluoropropaneperoxoic acid typically involves the reaction of pentafluoropropane with hydrogen peroxide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal, to facilitate the formation of the peroxoic acid group. Industrial production methods may involve more advanced techniques such as chemical vapor deposition (CVD) or other scalable processes to ensure high yield and purity .
Chemical Reactions Analysis
Pentafluoropropaneperoxoic acid undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting sulfides to sulfoxides and sulfones.
Reduction: Under specific conditions, it can be reduced to form other fluorinated compounds.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide, transition metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Pentafluoropropaneperoxoic acid has a wide range of applications in scientific research:
Biology: Its potential as a reagent in biochemical assays and as a tool for studying oxidative stress in biological systems is being explored.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism by which pentafluoropropaneperoxoic acid exerts its effects involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxoic acid group. These ROS can interact with various molecular targets, including proteins, nucleic acids, and lipids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .
Comparison with Similar Compounds
Pentafluoropropaneperoxoic acid can be compared with other peroxoic acids and fluorinated compounds:
Nonanebis(peroxoic acid): Similar in its oxidizing properties but differs in its molecular structure and specific applications.
Trifluoroperacetic acid: Another fluorinated peroxoic acid with different reactivity and applications.
Hexafluoropropylene oxide: A related fluorinated compound used in the production of fluoropolymers but lacks the peroxoic acid functionality.
Properties
CAS No. |
159219-31-5 |
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Molecular Formula |
C3HF5O3 |
Molecular Weight |
180.03 g/mol |
IUPAC Name |
2,2,3,3,3-pentafluoropropaneperoxoic acid |
InChI |
InChI=1S/C3HF5O3/c4-2(5,1(9)11-10)3(6,7)8/h10H |
InChI Key |
NHVUMFDCNNRJQT-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)OO |
Origin of Product |
United States |
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